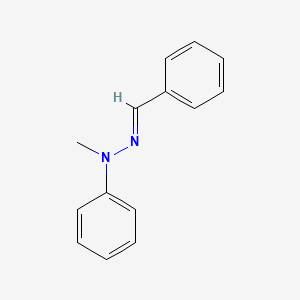

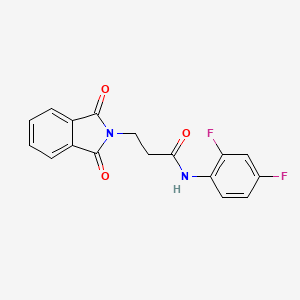

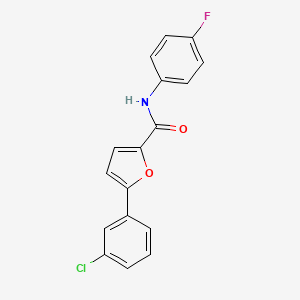

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide” is a compound that contains a tetrazole moiety. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole ring system has attracted much attention in medicinal chemistry . Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A relatively simple method was proposed that enabled the synthesis of tetrazole, its 1-mono and 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Click Chemistry

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

DNA Synthesis

Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry. The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Reaction with Acidic Materials

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

Biological Evaluation

Tetrazoles have a wide range of medicinal activity and potential role in biosciences. They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Drug Discovery

Tetrazoles are one of the most influential and stable five-membered heterocyclic compounds because they possess interesting applications in pharmaceuticals . They are stated to be a very significant structural unit by the World Health Organization (WHO) and U.S. FDA and it is effectively used for the strategy of drugs of the twenty-first century .

Interaction with AT1 Receptors

It was evident from pharmacological results that compound 13 inhibited the binding of AT1 receptors to angiotensin II in rat liver membranes without causing any interplay with AT2 receptors in bovine cerebellar membranes .

Antileishmaniasis Properties

The derivatives of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole and their precursor 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles were studied for their antileishmaniasis properties against Leishmania amazonensis Promastigotes and Leishmania Braziliensis .

Agricultural Applications

In addition to their medicinal applications, tetrazoles also find use in agriculture . They are used in the development of various agrochemicals due to their biological activity.

Safety and Hazards

Wirkmechanismus

Target of Action

Tetrazole derivatives have been known to exhibit antibiotic activity

Mode of Action

Tetrazole derivatives, in general, are known for their significant thermal stability and high nitrogen content . These properties make them components of highly effective propellants, explosives, and pyrotechnics . The main product of their thermal decomposition is nitrogen .

Biochemical Pathways

This opens pathways for the rational design of polyfunctional materials based on tetrazoles .

Pharmacokinetics

The compound has a molecular weight of 297.33 and a predicted density of 1.42±0.1 g/cm3

Result of Action

As a tetrazole derivative, it may exhibit antibiotic activity . More research is needed to elucidate the specific effects of this compound.

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h4-5,8-10,12H,1-3,6-7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNHPNTMDSDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)

![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)